2-(Quinoxalin-6-yl)acetic acid

概览

描述

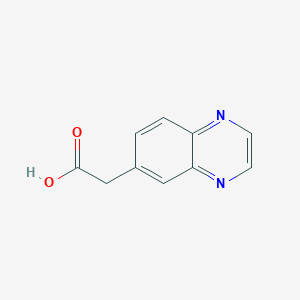

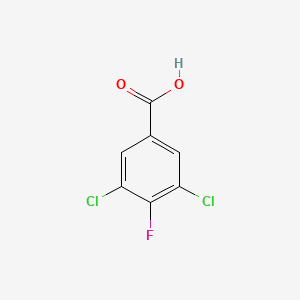

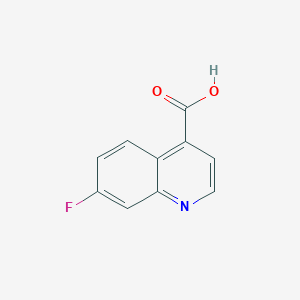

2-(Quinoxalin-6-yl)acetic acid is a chemical compound with the linear formula C10H8N2O2 . It contains a total of 23 bonds, including 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .

Synthesis Analysis

The synthesis of 2-(Quinoxalin-6-yl)acetic acid has been studied . The compound has a molecular weight of 188.19 . The synthesis involves various reactions, including N···C condensation at the protonated benzoyl site of the quinoxaline .Molecular Structure Analysis

The molecular structure of 2-(Quinoxalin-6-yl)acetic acid includes a total of 22 atoms; 8 Hydrogen atoms, 10 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms . The structure data file (SDF/MOL File) contains information about the atoms, bonds, connectivity, and coordinates of the molecule .Chemical Reactions Analysis

The chemical reactions of 2-(Quinoxalin-6-yl)acetic acid have been studied . The compound undergoes various reactions, including those involving the protonated imine and benzoyl sites of the quinoxaline .Physical And Chemical Properties Analysis

2-(Quinoxalin-6-yl)acetic acid is a solid compound . It contains a total of 23 bonds, including 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .科研应用

Allosteric HIV-1 Integrase Inhibitors

Quinoxalin-3-yl acetic acid derivatives, closely related to the requested compound, have been identified as potent allosteric inhibitors of the HIV-1 integrase. These compounds interfere with the integrase's ability to interact with viral DNA and its cellular cofactor LEDGF, thereby inhibiting HIV-1 replication. This represents a promising strategy for antiviral therapy development against HIV-1 by targeting its integrase enzyme (Kessl et al., 2012).

Aldose Reductase Inhibitors for Diabetic Complications

Quinoxalin-2(1H)-one derivatives have been synthesized and shown to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications. These compounds exhibit potent inhibitory activity and selectivity, with additional antioxidant properties. This dual functionality suggests their utility in managing diabetic complications by both inhibiting ALR2 and mitigating oxidative stress (Qin et al., 2015).

Anticonvulsant Agents

Novel quinoxaline derivatives synthesized from 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide have demonstrated potential anticonvulsant properties. These compounds were evaluated using the metrazol-induced convulsions model, highlighting the therapeutic potential of quinoxaline derivatives in seizure management (Alswah et al., 2013).

Corrosion Inhibition for Copper

Quinoxalines have been studied for their corrosion inhibition properties for copper in acidic media. Quantum chemical calculations suggest a relationship between the molecular structure of quinoxalines and their inhibition efficiency, indicating their potential as corrosion inhibitors (Zarrouk et al., 2014).

Stimulators of Rhizogenesis in Plant Propagation

Derivatives of 2-((6-R-quinolin-4-yl)thio)acetic acid have been evaluated for their ability to stimulate rhizogenesis in microclonal propagation of plants. These compounds show promise as effective and low-toxic stimulators, offering potential advancements in agricultural biotechnology (Zavhorodnii et al., 2022).

未来方向

Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and the near future . Therefore, 2-(Quinoxalin-6-yl)acetic acid and its derivatives may have great future potential in medicinal chemistry .

性质

IUPAC Name |

2-quinoxalin-6-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)6-7-1-2-8-9(5-7)12-4-3-11-8/h1-5H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRFVLPMUSJDJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593767 | |

| Record name | (Quinoxalin-6-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Quinoxalin-6-yl)acetic acid | |

CAS RN |

473932-16-0 | |

| Record name | (Quinoxalin-6-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester](/img/structure/B1591836.png)